Benzenemethanamine, N-butyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-butyl-3-nitro- is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzenemethanamine, where the amine group is substituted with a butyl group and a nitro group at the 3-position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-3-nitro- typically involves a multi-step process:
Nitration: The nitration of benzene to introduce the nitro group at the desired position.
Amination: The conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo various substitution reactions, including acylation and alkylation.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products:
Oxidation: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted amines.
Reduction: Conversion of the nitro group to an amine group.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-butyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-butyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The butyl group may influence the compound’s lipophilicity and its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N-methyl-
Comparison:
- Benzenemethanamine, N,N-dimethyl- has two methyl groups attached to the amine nitrogen, making it more sterically hindered compared to Benzenemethanamine, N-butyl-3-nitro-.
- Benzenemethanamine, N-methyl- has a single methyl group, making it less bulky and potentially more reactive in certain substitution reactions.
Eigenschaften
CAS-Nummer |
62498-74-2 |
---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[(3-nitrophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8,12H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
LFIUBWLELXVDML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.